molecular formula C11H12ClN3 B1467201 4-(chloromethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole CAS No. 1248063-37-7

4-(chloromethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole

Cat. No. B1467201
CAS RN: 1248063-37-7
M. Wt: 221.68 g/mol
InChI Key: OVALHWIVXWFZGW-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole, also known as C-EPT, is a heterocyclic compound that has recently been studied for its potential applications in pharmaceuticals, biochemistry, and other areas of scientific research. C-EPT is a synthetic compound, meaning it is not naturally occurring in nature and must be synthesized in a laboratory.

Scientific Research Applications

Strategies Toward Syntheses of Triazolyl-Functionalized Energetic Salts

Triazolyl-functionalized monocationic energetic salts were prepared through a series of chemical reactions involving 1-(chloromethyl)-1H-1,2,4-triazole, showcasing their potential as high-density materials with good thermal stability, relevant for materials science and energetic materials research (Ruihu Wang et al., 2007).

Experimental and Theoretical Analysis of Intermolecular Interactions in Triazole Derivatives

The synthesis and characterization of biologically active 1,2,4-triazole derivatives were explored, highlighting the importance of intermolecular interactions such as C–H⋯O and lp⋯π in the crystal structure and stability of these compounds, indicating their potential in pharmaceutical applications (R. Shukla et al., 2014).

π-Hole Tetrel Bonding Interactions in Ethyl 2-Triazolyl-2-Oxoacetate Derivatives

This study focused on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, analyzing how substituents affect nucleophilic/electrophilic interactions and influence molecular stability, with implications for the design of new molecules in drug development (Muhammad Naeem Ahmed et al., 2020).

Synthesis of 1-(Chloromethyl)-1,2,4-Triazole Hydrochloride Salt

This research outlines the synthesis of an important intermediate for preparing pesticides, demonstrating the relevance of triazole derivatives in agrochemical research and development (Z. Ying, 2004).

Corrosion Inhibition Performance of a 1,2,3-Triazole Derivative

A study on a new 1,2,3-triazole derivative, synthesized under click chemistry conditions, evaluated its performance as a corrosion inhibitor for mild steel in hydrochloric acid. The findings suggest significant potential for triazole derivatives in industrial applications, particularly in corrosion inhibition (Meryem Hrimla et al., 2021).

properties

IUPAC Name

4-(chloromethyl)-1-(4-ethylphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-2-9-3-5-11(6-4-9)15-8-10(7-12)13-14-15/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVALHWIVXWFZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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